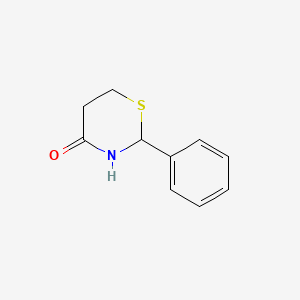
2-Phenyl-1,3-thiazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one can be synthesized through several methods. One common approach involves the cyclization of C-aryl-N-aryl imines with thio acids, such as thiosalicylic acid, 3-mercaptopropionic acid, or thionicotinic acid, mediated by propanesphosphonic acid anhydride (T3P) at room temperature . Another method includes the reaction of acetylated pyridine with 4-hydroxybenzaldehyde, followed by treatment with thiourea to yield the thiazine derivative .
Industrial Production Methods
Industrial production of Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of green synthesis methods, such as microwave irradiation, sonication, and solvent-free conditions, to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one has shown promise in several scientific research applications:
Mechanism of Action
The mechanism of action of Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth and block the completion of cytokinesis in kinetoplastid parasites, which are responsible for diseases such as African sleeping sickness . The compound’s ability to interfere with essential biological processes in these organisms underlies its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one include other thiazine derivatives, such as:
2,3-Diaryl-2,3-dihydro-4H-1,3-thiaza-4-one: Known for its pharmaceutical potential, particularly against fungi and parasites.
N-aryl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one: Exhibits a wide range of bioactivities, including antifungal, antitubercular, and antitumor properties.
Uniqueness
Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one stands out due to its specific structural features and the resulting biological activities. Its ability to form stable derivatives and undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
72286-34-1 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H11NOS/c12-9-6-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
InChI Key |
VZWNUWCMQQDYER-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















